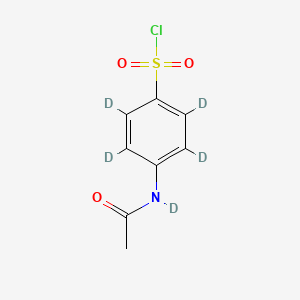

4-(Acetylamino)benzenesulfonyl-d5 Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

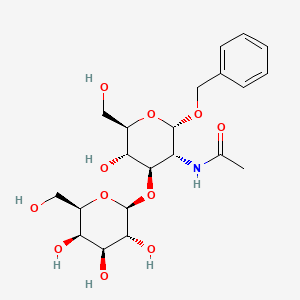

4-(Acetylamino)benzenesulfonyl-d5 Chloride is a labelled analogue of 4-(Acetylamino)benzenesulfonyl Chloride . It is a sulfanilamide derivative of Chitosan with antifungal properties . It is a pale brown solid .

Molecular Structure Analysis

The molecular formula of this compound is C8H3D5ClNO3S . The IUPAC name is 4-[acetyl(deuterio)amino]-2,3,5,6-tetradeuteriobenzenesulfonyl chloride . The InChI is InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D/hD .Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.70 . It is slightly soluble in 1,4-Dioxane and Ethyl Acetate . The melting point is 135-142°C . It should be stored at 2-8°C .Scientific Research Applications

Antimicrobial Properties and Regulatory Status

Benzalkonium Chlorides (BACs) and Microbial Resistance

BACs, which are structurally similar to 4-(Acetylamino)benzenesulfonyl-d5 Chloride, are known for their antimicrobial properties against bacteria, fungi, and viruses. The study delves into the market, regulatory measures, safety, toxicity, and environmental contamination of BACs. It emphasizes the impact of frequent exposure of microbial communities to BACs and the potential emergence of cross-resistant phenotypes (Pereira & Tagkopoulos, 2019).

Impact of Chloride Ions in Advanced Oxidation Processes (AOPs)

This review explores how chloride ions, part of the molecular structure of this compound, interact with strong oxidants in AOPs. It addresses the formation of chlorine radicals and their direct interaction with organics or the generation of chlorine radicals that convert the organic substrate. The study stresses the importance of considering the chemical analysis of degradation products and their mutagenicity, toxicity, and biotoxicity in Cl-containing AOPs (Oyekunle et al., 2021).

Environmental Impact of Chloride Compounds

Chloride compounds are pivotal in various environmental and industrial processes. Understanding their interactions, transformation, and binding in different media is crucial. Studies delve into the behavior of chloride compounds in corrosion processes, as pigments, and their binding in cement-based materials exposed to external chloride environments (Scott, 2000; Yuan et al., 2009).

Catalytic Applications

Chloride compounds, similar in structure to this compound, are explored for their catalytic properties, particularly in reactions like acetylene hydrochlorination. Gold, in combination with chloride compounds, has shown promise as a catalyst for this reaction, replacing harmful mercuric chloride (Davies et al., 2016).

Environmental and Health Impacts

The presence of chloride compounds in the environment and their potential health impacts are a significant area of study. Assessments of the environmental exposure to such compounds, their fate, transformation, and associated health hazards are essential for public health and policy formulation (Islam et al., 2017).

Safety and Hazards

4-(Acetylamino)benzenesulfonyl-d5 Chloride is a skin, eye, and mucous membrane irritant . It causes weakness and ataxia in lethal dose studies . It reacts with water and is a corrosive substance that can cause injury to the skin, eyes, and respiratory tract . Inhalation may cause chemical pneumonitis . Exposure may cause convulsions .

Mechanism of Action

Result of Action

It is known that the compound is a derivative of Chitosan with antifungal properties , suggesting it may disrupt fungal cell wall synthesis or other critical processes in fungi.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Acetylamino)benzenesulfonyl-d5 Chloride. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and stability . .

Properties

IUPAC Name |

4-[acetyl(deuterio)amino]-2,3,5,6-tetradeuteriobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXCFKBQWDAJH-MDXQMYCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])C(=O)C)[2H])[2H])S(=O)(=O)Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675518 |

Source

|

| Record name | 4-[Acetyl(~2~H)amino](~2~H_4_)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-84-6 |

Source

|

| Record name | 4-[Acetyl(~2~H)amino](~2~H_4_)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)